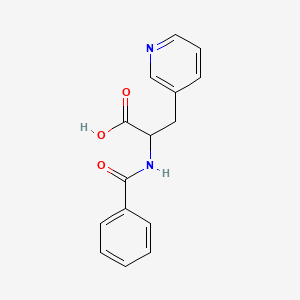
4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 4-bromophenylsulfonyl group, a 2,3-dimethylphenyl group, and a methyl group .
Molecular Structure Analysis
The 1,2,3-triazole ring in the molecule is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the nitrogen atoms in the ring can result in tautomeric forms due to the movement of protons .Chemical Reactions Analysis
Triazole compounds, in general, can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonyl group and the bromophenyl group could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Applications
Research indicates the synthesis of 1,2,4-triazoles incorporating diphenyl sulfone moieties, showing potential antibacterial effects. These compounds were evaluated for their antibacterial properties, suggesting their utility in developing new antibacterial agents (Ștefania-Felicia Bărbuceanu et al., 2009). Similarly, a series of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles were synthesized and found to exhibit appreciable efficacy against various bacterial strains (Archna Yadav & C. Kaushik, 2022).
Molecular Probes
Fluorescent molecular probes have been developed using derivatives that include a sulfonyl group, showcasing strong solvent-dependent fluorescence. These properties make them suitable for creating ultrasensitive fluorescent molecular probes for biological events and processes (Z. Diwu et al., 1997).
Corrosion Inhibition
The compound has also been investigated in the context of corrosion inhibition. A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives showed excellent inhibition of mild steel corrosion in acidic media, highlighting its potential as a corrosion inhibitor (M. Lagrenée et al., 2002).
Additional Applications
Other research explored the synthesis and biological evaluation of sulfonamide-derived compounds and their metal complexes, indicating potential antimicrobial and cytotoxic activities (Z. Chohan & H. Shad, 2011). Furthermore, compounds containing 1,2,4-triazole moieties were synthesized and studied for their cytotoxic and antimicrobial activity, showing promising biological activity (V. Sumangala et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(2,3-dimethylphenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-11-5-4-6-16(12(11)2)21-13(3)17(19-20-21)24(22,23)15-9-7-14(18)8-10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDSGHCTAEFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

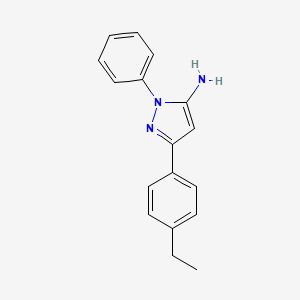
![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)
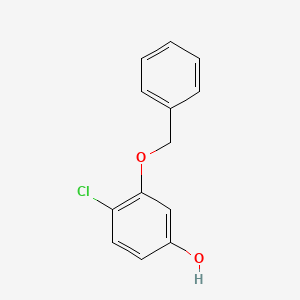
![1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2689760.png)
![N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689761.png)
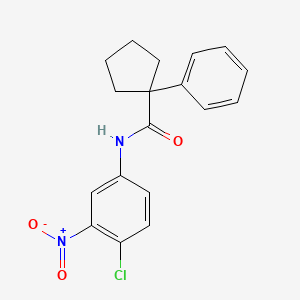
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2689766.png)
![5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689767.png)
![ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689770.png)
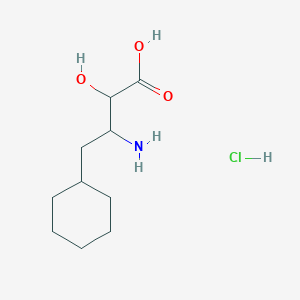
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)
